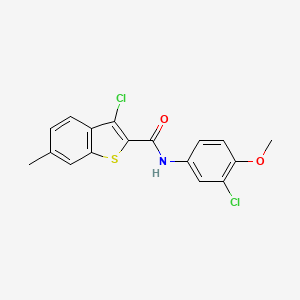
3-chloro-N-(3-chloro-4-methoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(3-chloro-4-methoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with chloro, methoxy, and carboxamide groups. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 3-chloro-N-(3-chloro-4-methoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide involves multiple steps, typically starting with the preparation of the benzothiophene core. The synthetic route may include:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Substituents: Chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions.
Carboxamide Formation: The carboxamide group is typically introduced through amidation reactions involving carboxylic acid derivatives and amines.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3-chloro-N-(3-chloro-4-methoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its interactions with biological molecules can be explored to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s pharmacological properties can be investigated for potential therapeutic applications.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-chloro-4-methoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-chloro-N-(3-chloro-4-methoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
3-chloro-N-(4-methoxyphenyl)propanamide: This compound has a similar structure but lacks the benzothiophene core.
3-chloro-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide: This compound has a similar substitution pattern but a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C17H13Cl2NO2S |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
3-chloro-N-(3-chloro-4-methoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H13Cl2NO2S/c1-9-3-5-11-14(7-9)23-16(15(11)19)17(21)20-10-4-6-13(22-2)12(18)8-10/h3-8H,1-2H3,(H,20,21) |
InChI Key |
KFCNRESZSQCZPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC(=C(C=C3)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole](/img/structure/B11671446.png)
![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2,2-diphenylacetamide](/img/structure/B11671450.png)
![2-{2-methoxy-5-[3-(4-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11671458.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B11671459.png)
![N'-{(3E)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide](/img/structure/B11671469.png)
![3-chloro-5-(4-fluorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11671473.png)
![6,9a-Dimethyl-2-(naphthalen-1-yl)-1,3-dioxo-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B11671478.png)
![N-methyl-2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11671485.png)
![N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11671494.png)
![(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671499.png)
![4,4'-[(2,4-dimethoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11671501.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11671502.png)
![4-[2-(4-Methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate](/img/structure/B11671515.png)
![ethyl (2Z)-2-(3-bromo-4-methoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671518.png)
